molecular formula C18H15N5O4 B2392664 9-(2-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide CAS No. 869069-47-6

9-(2-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide

Cat. No.: B2392664
CAS No.: 869069-47-6
M. Wt: 365.349
InChI Key: DPWGYPFMMPHTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylfuran group, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the methoxyphenyl and methylfuran groups through substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The methoxyphenyl and methylfuran groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

9-(2-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(2-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-(2-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide include other purine derivatives with different substituents, such as:

  • 9-(2-hydroxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide
  • 9-(2-methoxyphenyl)-2-(5-ethylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

9-(2-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4/c1-9-7-8-12(27-9)16-20-13(15(19)24)14-17(22-16)23(18(25)21-14)10-5-3-4-6-11(10)26-2/h3-8H,1-2H3,(H2,19,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWGYPFMMPHTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.